![molecular formula C14H19NO3 B1359239 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid CAS No. 765270-93-7](/img/structure/B1359239.png)
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid
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Description
“3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 249.31 and a molecular formula of C14H19NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” are not explicitly stated in the retrieved sources. The molecular weight is 249.31 and the molecular formula is C14H19NO3 .Scientific Research Applications
Organocatalysis
Piperidine derivatives are known to be used in organocatalysis , which involves the acceleration of chemical reactions with small organic molecules. They can serve as catalysts or cocatalysts to afford a series of enantiomerically enriched protected piperidines, which are valuable in various synthetic applications .
Drug Discovery
The piperidine nucleus is significant in the field of drug discovery due to its presence in many biologically active compounds. “3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” could be involved in synthesizing new medicinal compounds with potential therapeutic applications .
Antimicrobial Activity
There is research indicating that piperidine derivatives can be synthesized for evaluation of their antimicrobial activity . This compound could be part of studies aiming to develop new antimicrobial agents .
properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVKCSFMUODAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629772 |
Source
|
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid | |
CAS RN |
765270-93-7 |
Source
|
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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